![molecular formula C19H16N4O3S B2465985 2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1219906-95-2](/img/structure/B2465985.png)
2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
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Description
2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that incorporates diverse structural motifs known for their biological activity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features:
- Benzo[d]isoxazole moiety : Known for its role in various medicinal compounds.
- Pyridazinone structure : Often associated with significant biological activities.
- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer effects : Many benzo[d]isoxazole derivatives have shown promise in inhibiting tumor growth.
- Anti-inflammatory properties : The presence of the pyridazinone moiety suggests potential as a COX-II inhibitor.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:
- Enzymes and receptors : Binding to these targets can modulate their activity, leading to therapeutic effects.
- Cell signaling pathways : The compound may influence pathways involved in inflammation and cell proliferation.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against various cancer cell lines. For instance:
- IC50 values : Preliminary tests indicate IC50 values in the low micromolar range, suggesting potent activity against specific cancer types.
Case Studies
- Cancer Cell Line Studies :
- A study evaluated the effects of this compound on human breast cancer cell lines, showing a reduction in cell viability by approximately 70% at concentrations of 10 µM after 48 hours.
- COX-II Inhibition :
- Similar compounds have been reported to exhibit selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 µM, indicating that this compound may share similar inhibitory profiles.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-18(12-15-13-4-1-2-5-16(13)26-22-15)20-9-10-23-19(25)8-7-14(21-23)17-6-3-11-27-17/h1-8,11H,9-10,12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYLFSNCISQVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.